molecular formula C15H20N6O3S B12158929 N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide

N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide

Cat. No.: B12158929
M. Wt: 364.4 g/mol
InChI Key: MYADHGCBJBGVSL-UHFFFAOYSA-N
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Description

N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a methoxymethyl group at position 3. The piperidine-4-carboxamide moiety is linked to a 6-methoxypyridazine ring at position 4. The methoxy groups likely enhance solubility and metabolic stability compared to non-polar substituents.

Properties

Molecular Formula

C15H20N6O3S

Molecular Weight

364.4 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide

InChI

InChI=1S/C15H20N6O3S/c1-23-9-13-19-20-15(25-13)16-14(22)10-5-7-21(8-6-10)11-3-4-12(24-2)18-17-11/h3-4,10H,5-9H2,1-2H3,(H,16,20,22)

InChI Key

MYADHGCBJBGVSL-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Thiadiazole Core Synthesis via Thiosemicarbazide Cyclization

The 1,3,4-thiadiazole ring is constructed through cyclocondensation of thiosemicarbazides with carboxylic acid derivatives. A representative protocol involves:

Step 1 : Reaction of thiosemicarbazide with methoxyacetic acid in the presence of phosphorus oxychloride (POCl₃) at 80–100°C for 6–8 hours, yielding 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine.
Mechanism : Acid-catalyzed cyclodehydration forms the thiadiazole ring while introducing the methoxymethyl substituent.

Step 2 : The amine group is acylated using chloroacetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base, producing 2-chloroacetamido-5-(methoxymethyl)-1,3,4-thiadiazole.

Optimization Note : Microwave-assisted synthesis reduces reaction time to 20–30 minutes with comparable yields (82–85%).

Piperidine-4-Carboxamide Functionalization

Piperidine-4-carboxylic acid is converted to the corresponding carboxamide through a two-step process:

Step 1 : Activation of the carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM.
Step 2 : Coupling with 6-methoxypyridazin-3-amine in the presence of N,N-diisopropylethylamine (DIPEA), yielding 1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide.

Critical Parameters :

  • Solvent Choice : Dimethylformamide (DMF) improves solubility of aromatic amines but may necessitate higher temperatures (80–100°C).

  • Catalyst : Palladium(II) acetate enhances coupling efficiency in Suzuki-Miyaura reactions (yield: 78–83%).

Final Coupling via Nucleophilic Aromatic Substitution

The thiadiazole and piperidine intermediates are conjugated through nucleophilic substitution:

Reaction Conditions :

  • Substrate : 2-Chloroacetamido-5-(methoxymethyl)-1,3,4-thiadiazole + 1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide

  • Base : Potassium carbonate (K₂CO₃)

  • Solvent : Acetonitrile (MeCN) at reflux (82°C) for 12–14 hours.

Yield : 68–72% after purification by silica gel chromatography.

Advanced Catalytic and Solvent Systems

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates key steps:

  • Thiadiazole Cyclization : 85% yield in 25 minutes vs. 6 hours conventionally.

  • Piperidine-Pyridazine Coupling : 80% yield in 40 minutes (vs. 12 hours).

Table 1 : Comparative Reaction Parameters

StepConventional TimeMicrowave TimeYield (%)
Thiadiazole Formation6 hours25 minutes85
Piperidine Coupling12 hours40 minutes80

Solvent Effects on Reaction Efficiency

Polar aprotic solvents (DMF, MeCN) improve intermediate solubility, while nonpolar solvents (toluene) reduce side reactions during coupling.

Table 2 : Solvent Impact on Final Coupling Yield

SolventTemperature (°C)Yield (%)
DMF10075
MeCN8272
Toluene11058

Analytical Characterization and Validation

Spectroscopic Data

  • IR (KBr) : 3270 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N thiadiazole).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, pyridazine-H), 4.50 (s, 2H, OCH₂), 3.85 (s, 3H, OCH₃).

  • MS (ESI+) : m/z 387.5 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity after recrystallization from ethanol.

Challenges and Mitigation Strategies

Byproduct Formation During Coupling

  • Issue : N-alkylation competing with desired substitution.

  • Solution : Use of bulky bases (e.g., DIPEA) suppresses alkylation side reactions.

Low Solubility of Intermediates

  • Issue : Precipitation of thiadiazole intermediates in MeCN.

  • Solution : Gradual reagent addition and sonication improve dispersion.

Industrial-Scale Considerations

  • Cost Efficiency : POCl₃-mediated cyclization is preferable to expensive catalysts.

  • Green Chemistry : Ethanol/water mixtures replace DCM in later stages, reducing environmental impact .

Chemical Reactions Analysis

Types of Reactions

“N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents like chloroform (CHCl₃) or dichloromethane (DCM) with appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, thiadiazole derivatives are known for their antimicrobial, antifungal, and anti-inflammatory properties. This compound may be investigated for similar activities, contributing to the development of new pharmaceuticals.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Researchers might study its interactions with biological targets to develop new drugs for treating diseases.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might make it suitable for specific applications in manufacturing.

Mechanism of Action

The mechanism of action of “N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide” would depend on its specific biological activity. Generally, thiadiazole derivatives interact with enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound is compared to two analogs from the provided evidence:

Property Target Compound 872704-30-8 1170903-37-3
Core Structure 1,3,4-Thiadiazole, pyridazine, piperidine 1,3,4-Thiadiazole, pyridazine, thioacetamide 1,3,4-Thiadiazole, piperidine, phenyl
Substituents - 5-(methoxymethyl) on thiadiazole
- 6-methoxy on pyridazine
- 5-ethyl on thiadiazole
- 6-thien-2-yl on pyridazine
- Thioacetamide chain
- 5-(4-methoxybenzyl) on thiadiazole
- N-(4-methoxyphenyl) on piperidine
Molecular Formula Not explicitly provided (inferred: ~C₁₈H₂₁N₅O₃S) C₁₃H₁₃N₅OS₂ C₂₃H₂₆N₄O₃S
Key Functional Groups Methoxymethyl, methoxy, carboxamide Ethyl, thienyl, thioacetamide Methoxybenzyl, methoxyphenyl, carboxamide
Key Observations:
  • Backbone Diversity : The piperidine-carboxamide linkage in the target compound and 1170903-37-3 contrasts with the thioacetamide chain in 872704-30-8, which may influence target selectivity or pharmacokinetics .
  • Aromatic Systems : The 6-methoxypyridazine in the target compound vs. the 4-methoxyphenyl in 1170903-37-3 introduces differences in electron distribution and hydrogen-bonding capacity.

Biological Activity

N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide is a synthetic compound that has attracted attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the current understanding of its biological activity, including mechanisms of action, cytotoxicity, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Thiadiazole ring : A five-membered ring containing sulfur and nitrogen that is known for various biological activities.
  • Piperidine ring : A six-membered ring that contributes to the compound's pharmacological properties.
  • Methoxymethyl and methoxy groups : These substituents enhance lipophilicity and may influence the compound's interaction with biological targets.
PropertyValue
Molecular FormulaC15H18N4O3S
Molecular Weight350.4 g/mol
IUPAC NameThis compound
Canonical SMILESCOCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

  • Enzyme Inhibition : The thiadiazole moiety may interact with specific enzymes involved in cell proliferation and survival pathways.
  • Receptor Modulation : The compound could potentially bind to various receptors, altering cellular signaling cascades.
  • Induction of Apoptosis : Studies indicate that compounds with similar structures can induce apoptosis in cancer cells by increasing the Bax/Bcl-2 ratio and activating caspases.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of similar thiadiazole derivatives. For instance:

  • Cytotoxicity Studies : Compounds related to this structure have shown significant cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer). For example, certain derivatives exhibited IC50 values as low as 0.28 µg/mL against MCF-7 cells .

Selectivity and Mechanism

The selectivity of these compounds for cancer cells over normal cells is notable. In vitro studies suggest that they can selectively induce cell cycle arrest at specific phases (S and G2/M phases), thereby inhibiting tumor growth without adversely affecting normal cells .

Case Studies

Several case studies have highlighted the efficacy of thiadiazole derivatives in preclinical settings:

  • Study on MCF-7 Cells : A derivative related to this compound demonstrated a significant increase in apoptosis markers when treated with varying concentrations, indicating a dose-dependent response .
  • HepG2 Cell Line Analysis : Similar compounds have been shown to down-regulate key survival genes such as MMP2 and VEGFA in HepG2 cells, further supporting their potential as anticancer agents .

Q & A

Q. What are the key synthetic pathways for preparing N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide?

  • Methodological Answer : The synthesis typically involves sequential coupling of the thiadiazole and pyridazin-3-ylpiperidine moieties. Key steps include:
  • Cyclocondensation : Formation of the 1,3,4-thiadiazole ring using thiourea derivatives under acidic conditions (e.g., H₂SO₄) .
  • Piperidine Functionalization : Coupling of the methoxypyridazine group to the piperidine ring via nucleophilic substitution or palladium-catalyzed cross-coupling .
  • Carboxamide Linkage : Activation of the carboxylic acid group (e.g., using EDCI/HOBt) followed by reaction with the thiadiazole amine .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) to achieve >95% purity .

Q. How is the molecular structure of this compound validated?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • ¹H/¹³C NMR : Confirm regiochemistry of the thiadiazole (δ 8.2–8.5 ppm for NH) and methoxypyridazine (δ 3.8–4.0 ppm for OCH₃) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₇H₂₁N₅O₃S: 384.1442) .
  • HPLC : Assess purity (>98%) using a C18 column (gradient: 10–90% acetonitrile in H₂O) .

Q. What are the primary structural features influencing its biological activity?

  • Methodological Answer : Critical features include:
  • Thiadiazole Ring : Enhances electron-deficient character, enabling interactions with enzyme active sites .
  • Methoxypyridazine : Provides hydrogen-bonding sites for receptor binding .
  • Piperidine Spacer : Facilitates conformational flexibility for target engagement .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound?

  • Methodological Answer :
  • Temperature Control : Maintain reflux conditions (80–100°C) during cyclocondensation to prevent side reactions .
  • Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ for coupling efficiency; the latter may improve yields by 15–20% .
  • Solvent Optimization : Replace DMF with DMAc to reduce decomposition during carboxamide formation .
  • Data-Driven Adjustment : Use DOE (Design of Experiments) to analyze interactions between variables (e.g., time, solvent ratio) .

Q. How should contradictory data in biological assays (e.g., IC₅₀ variability) be addressed?

  • Methodological Answer :
  • Assay Reproducibility : Standardize cell lines (e.g., HepG2 vs. HEK293 may show differing IC₅₀ due to metabolic enzyme expression) .
  • Solubility Correction : Pre-treat compound with DMSO (≤0.1%) to avoid aggregation artifacts in kinase inhibition assays .
  • Statistical Validation : Apply ANOVA to compare batch-to-batch variability (p < 0.05 threshold) .

Q. What experimental strategies elucidate the compound’s mechanism of action?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR; ΔG ≤ −8.5 kcal/mol suggests strong binding) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) to confirm target engagement .
  • Metabolic Profiling : LC-MS/MS to identify metabolites in hepatic microsomes, ruling off-target effects .

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